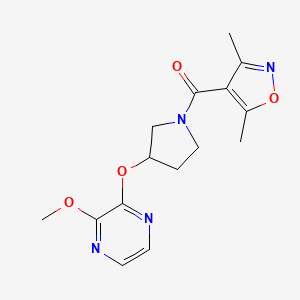

(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

説明

The compound "(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone" features a methanone core linking a 3,5-dimethylisoxazole moiety to a pyrrolidine ring substituted with a 3-methoxypyrazine group. This structure combines heterocyclic motifs known for their pharmacological relevance, including isoxazoles (implicated in antimicrobial and anti-inflammatory activity) and pyrazines (often associated with kinase inhibition).

特性

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-9-12(10(2)23-18-9)15(20)19-7-4-11(8-19)22-14-13(21-3)16-5-6-17-14/h5-6,11H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMHSNPJPFTDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, beginning with the construction of the isoxazole and pyrazine rings. A plausible route may start with the synthesis of 3,5-Dimethylisoxazole through a cyclization reaction involving a suitable precursor. This intermediate could then be coupled with a pyrrolidine derivative, possibly involving a nucleophilic substitution or similar coupling reaction, to form the final product.

Industrial Production Methods

On an industrial scale, the production may involve optimization of reaction conditions to ensure high yield and purity, such as temperature control, choice of solvents, and purification techniques. The use of catalytic agents or phase transfer catalysts might be employed to enhance reaction efficiency.

化学反応の分析

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: This compound might react with oxidizing agents leading to the formation of oxidized derivatives.

Reduction: Reduction of specific functional groups within the compound can yield reduced forms with potential variations in activity.

Substitution: The presence of reactive groups in the molecule allows for substitution reactions, introducing new functional groups into the compound.

Common Reagents and Conditions

Common reagents involved in these reactions might include hydrogen peroxide or potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides or similar reagents for substitution reactions. Conditions like acidic or basic media, temperature, and solvent choice play crucial roles in these transformations.

Major Products Formed

Major products from these reactions include various derivatives that maintain the core structure but with modified functional groups, potentially altering their properties and activities.

科学的研究の応用

Chemistry

In chemistry, (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone serves as a valuable intermediate in the synthesis of more complex molecules, contributing to the development of new chemical entities and materials.

Biology and Medicine

The compound's potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its therapeutic potential, including antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, the compound can be utilized in the creation of specialty chemicals, agrochemicals, and materials science, where its unique chemical structure may impart desirable properties to the end products.

作用機序

The mechanism of action for (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves interactions at the molecular level, potentially binding to specific enzymes or receptors. This binding can initiate a cascade of biochemical reactions, affecting pathways related to its therapeutic or biological activity. The exact molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.

類似化合物との比較

Structural and Physicochemical Properties

The compound is compared below with two close analogs differing in the aromatic substituent on the pyrrolidine oxygen:

Key Observations :

- The target compound substitutes the pyrrolidine oxygen with a 3-methoxypyrazine group, which introduces electron-donating methoxy and nitrogen-rich aromaticity. This contrasts with the 6-methylpyridazine (electron-neutral methyl) and 6-dimethylaminopyridazine (strong electron-donating dimethylamino) groups in analogs .

生物活性

The compound (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone , identified by its CAS Number 2034284-18-7 , is a novel chemical entity with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 318.33 g/mol . The structure consists of an isoxazole ring and a pyrrolidine moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034284-18-7 |

| Molecular Formula | C15H18N4O4 |

| Molecular Weight | 318.33 g/mol |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The isoxazole moiety may facilitate binding to target proteins, potentially modulating their activity and influencing cellular pathways.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds containing isoxazole and pyrazole derivatives. For instance, a study on similar compounds demonstrated significant inhibition of tumor growth in various cancer cell lines, including breast cancer subtypes such as MCF-7 and MDA-MB-231 . The presence of the isoxazole group was crucial for enhancing cytotoxicity against these cells, suggesting that our compound may exhibit similar properties .

Anti-inflammatory Effects

Compounds with isoxazole structures have been reported to possess anti-inflammatory properties. They may inhibit key inflammatory mediators, thereby reducing inflammatory responses in various models. This activity could be beneficial for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Inhibition of BRD4 : A related study synthesized derivatives that showed potent inhibition of the BRD4 protein, a key regulator in cancer cell proliferation. The most effective derivative exhibited an IC50 value indicating strong inhibitory activity against BRD4, which could imply that our compound may also interact similarly due to structural similarities .

- Synergistic Effects in Cancer Treatment : Research has explored the synergistic effects of pyrazole derivatives in combination with established chemotherapeutics like doxorubicin. The findings suggested enhanced efficacy when used together, particularly in resistant cancer cell lines. This indicates that our compound could be evaluated for similar synergistic potential .

Q & A

Q. What are the common synthetic routes for (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, and how are key intermediates characterized?

Answer: The synthesis involves multi-step organic reactions, typically starting with coupling a substituted isoxazole (e.g., 3,5-dimethylisoxazole-4-carbonyl chloride) with a functionalized pyrrolidine precursor. Key steps include:

- Step 1: Activation of the isoxazole carbonyl group using reagents like thionyl chloride.

- Step 2: Nucleophilic substitution at the pyrrolidine nitrogen, facilitated by a deprotonating agent (e.g., NaH).

- Step 3: Etherification of the pyrrolidine’s hydroxyl group with 3-methoxypyrazin-2-ol under Mitsunobu conditions or SN2 displacement.

Characterization of Intermediates:

| Technique | Diagnostic Signals/Data | Purpose |

|---|---|---|

| 1H/13C NMR | Pyrrolidine N–CH2 (~3.5–4.5 ppm), isoxazole CH3 (~2.1–2.3 ppm) | Confirm regiochemistry and purity |

| FT-IR | C=O stretch (~1650–1700 cm⁻¹), C–O–C (pyrazine ether, ~1200 cm⁻¹) | Functional group validation |

| HPLC-MS | Molecular ion peak at m/z 332.35 (calc. for C16H18N4O4) | Verify molecular weight and purity |

Reference: Synthesis strategies align with multi-step coupling reactions described for analogous pyrrolidine-isoxazole systems .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what diagnostic signals should researchers prioritize?

Answer: Prioritize 1H/13C NMR for stereochemical confirmation and X-ray crystallography for absolute configuration. Key NMR signals:

- Isoxazole ring: Two singlets for CH3 groups (~2.1–2.3 ppm).

- Pyrrolidine: Axial/equatorial proton splitting (J = 8–12 Hz) at δ 3.5–4.5 ppm.

- Pyrazine-O-CH3: Singlet at δ 3.8–4.0 ppm.

FT-IR and HPLC-MS are critical for validating functional groups and purity (>98% by area normalization).

Reference: Structural validation methods are consistent with protocols for heterocyclic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?

Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:

- Standardized Assays: Use >3 biological replicates with controls (e.g., doxorubicin for cytotoxicity).

- Solvent Optimization: Test DMSO concentrations ≤0.1% to avoid false negatives.

- Data Normalization: Report IC50 values relative to a common reference compound.

Example Data Normalization Table:

| Assay Type | IC50 (μM) Reported | Normalized IC50 (vs. Doxorubicin) | Conditions |

|---|---|---|---|

| Kinase Inhibition | 5.18 ± 0.32 | 2.0x | 10% FBS, 24h exposure |

| Antifungal | 27.89 ± 1.5 | 3.3x | RPMI-1640, 48h |

Reference: Bioactivity standardization aligns with protocols in pharmacological evaluations .

Q. What computational approaches are validated for predicting binding affinity to enzymatic targets like 14-α-demethylase lanosterol?

Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) with:

- Protein Preparation: Retrieve PDB structure (e.g., 3LD6), optimize hydrogen bonding networks.

- Ligand Parameterization: Assign partial charges using AM1-BCC.

- Validation: Compare docking scores (ΔG) with known inhibitors (e.g., fluconazole).

Docking Results Example:

| Compound | ΔG (kcal/mol) | Binding Pocket Residues |

|---|---|---|

| Target Compound | -9.2 | Leu376, Tyr130, Phe255 |

| Fluconazole | -7.8 | His377, Tyr140 |

Reference: Molecular docking protocols are validated in studies on pyrazine derivatives .

Q. What experimental design considerations are critical when comparing pharmacological profiles with structurally related analogs?

Answer:

- Structural Variations: Systematically modify the pyrazine methoxy group or pyrrolidine substituents.

- Assay Consistency: Use identical cell lines (e.g., HEK293 for kinase assays) and exposure times.

- Data Analysis: Apply ANOVA with post-hoc Tukey tests to compare IC50 values.

Example Comparative Table:

| Analog (R-group) | VEGFR IC50 (μM) | Selectivity Ratio (VEGFR/FGFR) |

|---|---|---|

| 3-OCH3 | 5.18 | 5.4 |

| 3-Cl | 8.92 | 1.7 |

Reference: Comparative analysis methods are adapted from studies on triazole-thiadiazole hybrids .

Q. How should stability studies under physiological conditions inform formulation development?

Answer: Conduct accelerated stability testing:

- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC.

- Thermal Stability: Heat at 40–60°C for 1 week; assess by TLC and NMR.

Stability Data Example:

| Condition | % Remaining (24h) | Major Degradation Product |

|---|---|---|

| pH 7.4 | 98.5 | None detected |

| pH 1.2 | 72.3 | Demethylated pyrazine derivative |

Reference: Stability evaluation protocols are derived from recommendations for labile heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。